1-(1-methylbutyl)-1H-pyrazol-5-amine

Descripción general

Descripción

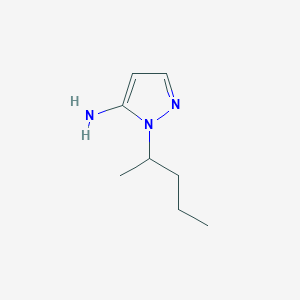

1-(1-Methylbutyl)-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a 1-methylbutyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methylbutyl)-1H-pyrazol-5-amine typically involves the reaction of 1-methylbutylamine with a suitable pyrazole precursor. One common method is the cyclization of hydrazine derivatives with 1-methylbutyl ketones under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The process typically includes steps such as:

- Mixing of reactants in a controlled environment.

- Heating the mixture to the desired temperature.

- Purification of the product through distillation or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions: 1-(1-Methylbutyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The pyrazole structure, including derivatives like 1-(1-methylbutyl)-1H-pyrazol-5-amine, is known for its diverse pharmacological activities. Recent studies have highlighted the potential of pyrazole derivatives in drug development:

- Antimicrobial Activity : Research indicates that derivatives of 1-methyl-1H-pyrazole-5-amine exhibit significant antimicrobial properties. For instance, a study synthesized novel derivatives that demonstrated potent antifungal activity against Valsa mali, with an effective concentration (EC50) significantly lower than traditional antifungal agents like allicin and tebuconazole . The mechanisms involved include inducing oxidative damage in fungal cells, showcasing the compound's potential as a lead for antifungal drug development.

- Antiparasitic Properties : Another study focused on 1-methyl-1H-pyrazole-5-carboxamide derivatives, which were effective against the parasitic nematode Haemonchus contortus. These compounds showed no overt cytotoxicity in mammalian cell lines while demonstrating potent effects against the parasite, indicating a promising avenue for developing antiparasitic drugs .

Antimicrobial Research

The applications of this compound extend to broader antimicrobial research:

- Antibacterial and Antifungal Studies : The compound has been evaluated for its antibacterial properties as well, showing notable activity against Pseudomonas syringae pv. actinidiae, with a minimum inhibitory concentration (MIC90) lower than several established antibiotics . This suggests its potential utility in agricultural settings for controlling plant pathogens.

Materials Science

Beyond biological applications, the structural features of this compound make it a candidate for materials science:

- Synthesis of Functional Materials : The compound can serve as a precursor in synthesizing novel materials with specific properties. Its ability to form stable complexes with various metal ions could be explored for developing sensors or catalysts.

Case Study 1: Antifungal Efficacy

A study demonstrated that a derivative of 1-methyl-1H-pyrazole-5-amine induced significant hyphal shrinkage and oxidative stress in Valsa mali, leading to effective control of the pathogen in vivo at concentrations comparable to established treatments . This case highlights the compound's potential application in agricultural biotechnology.

Case Study 2: Antiparasitic Action

In another investigation, researchers synthesized various pyrazole derivatives that inhibited the growth of Haemonchus contortus without causing toxicity to mammalian cells. This finding emphasizes the selective action of these compounds, making them suitable candidates for veterinary medicine .

Mecanismo De Acción

The mechanism of action of 1-(1-methylbutyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

1-(1-Methylbutyl)-1H-pyrazol-5-amine can be compared with other similar compounds in the pyrazole family, such as:

1-Phenyl-1H-pyrazol-5-amine: Differing by the presence of a phenyl group instead of a 1-methylbutyl group, this compound may exhibit different chemical reactivity and biological activity.

1-(1-Ethylpropyl)-1H-pyrazol-5-amine: Similar in structure but with an ethylpropyl group, this compound may have distinct physical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and interaction with biological targets.

Actividad Biológica

1-(1-Methylbutyl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential applications in medicine and agriculture, supported by relevant research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C8H12N4 |

| Molecular Weight | 168.20 g/mol |

| CAS Number | 1015845-66-5 |

| IUPAC Name | This compound |

Antimicrobial Properties

Recent studies have shown that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial activity. In vitro assays demonstrate that certain derivatives possess potent antifungal and antibacterial properties.

- Antifungal Activity : A study evaluating various pyrazole derivatives found that some exhibited strong antifungal effects against Valsa mali, a pathogen affecting apple crops. Notably, a derivative showed an effective concentration (EC50) of 0.64 mg/L, outperforming traditional antifungal agents like allicin (EC50 = 26.0 mg/L) but less effective than tebuconazole (EC50 = 0.33 mg/L) .

- Antibacterial Activity : Another derivative demonstrated significant antibacterial activity against Pseudomonas syringae pv. actinidiae, with a minimum inhibitory concentration (MIC90) of 1.56 mg/L, surpassing controls such as allicin and streptomycin sulfate .

The mechanism underlying the biological activity of this compound involves several pathways:

- Oxidative Stress Induction : The compound can induce oxidative stress in microbial cells, leading to cell damage and death.

- Enzyme Modulation : It may inhibit specific enzymes critical for microbial survival, thereby enhancing its antimicrobial efficacy.

- Cellular Damage : Studies indicate that it can cause hyphal shrinkage and collapse in fungal cells, triggering reactive oxygen species (ROS) accumulation and lipid peroxidation .

Pharmacological Potential

Research indicates that pyrazole derivatives have potential therapeutic applications beyond antimicrobial use:

- Anti-inflammatory Effects : Some pyrazole compounds are known to exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Analgesic Properties : Pyrazole derivatives have been explored for their pain-relieving effects, similar to established drugs like phenylbutazone .

Study on Antimicrobial Activity

A comprehensive study synthesized various derivatives of 1-methyl-1H-pyrazol-5-amine with disulfide moieties and evaluated their antimicrobial properties. The results indicated that these derivatives not only inhibited microbial growth but also showed lower toxicity to human cells compared to traditional antibiotics, suggesting a favorable therapeutic index .

Evaluation of Structure-Activity Relationship (SAR)

The structure-activity relationship of pyrazole derivatives has been extensively studied to optimize their biological activity. Research has shown that modifications in the side chains significantly affect the potency against specific pathogens, providing insights into designing more effective antimicrobial agents .

Propiedades

IUPAC Name |

2-pentan-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-3-4-7(2)11-8(9)5-6-10-11/h5-7H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILNDQHUPNVNLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)N1C(=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602655 | |

| Record name | 1-(Pentan-2-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015845-66-5 | |

| Record name | 1-(Pentan-2-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.